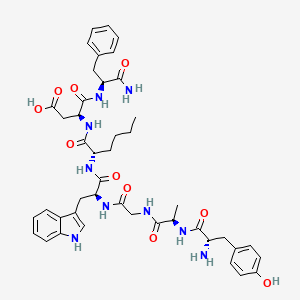

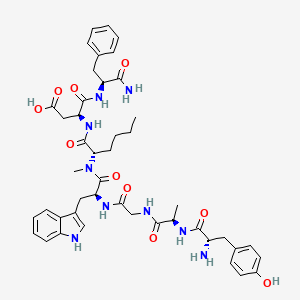

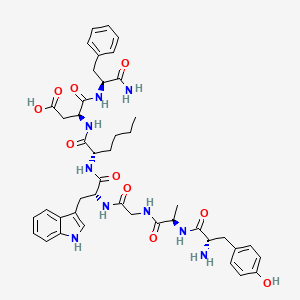

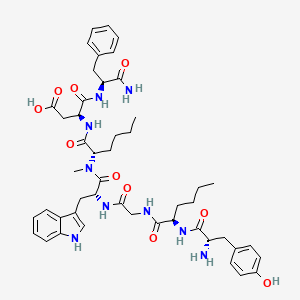

Tyr-(S)-spiro-Aba-Gly-Phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

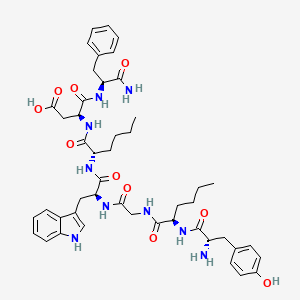

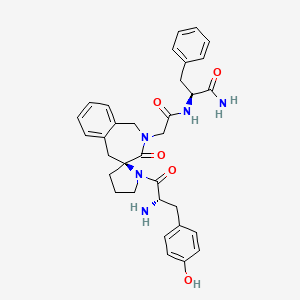

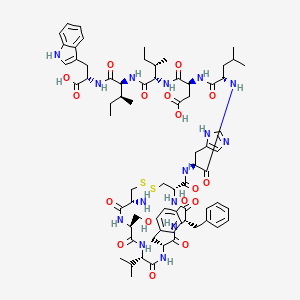

Tyr-(S)-spiro-Aba-Gly-Phe-NH2 : est un composé peptidique synthétique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé est constitué d'une séquence d'acides aminés, notamment la tyrosine, l'acide spiro-aminobutyrique, la glycine et la phénylalanine, qui contribuent à ses propriétés et fonctionnalités distinctives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

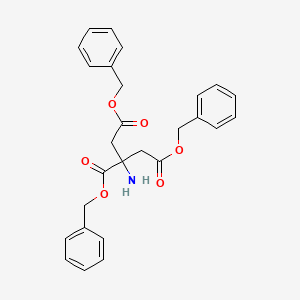

La synthèse de Tyr-(S)-spiro-Aba-Gly-Phe-NH2 implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour construire des peptides. Le processus commence par la fixation de l'acide aminé C-terminal (phénylalanine) à un support de résine solide. Les acides aminés suivants sont ajoutés séquentiellement en utilisant des dérivés d'acides aminés protégés pour éviter les réactions secondaires indésirables. Le résidu d'acide spiro-aminobutyrique est introduit par une réaction de couplage spécialisée, assurant la formation de la structure spirocyclique. Le peptide final est clivé de la résine et déprotégé pour obtenir le composé souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des conditions de réaction optimisées sont utilisés pour améliorer l'efficacité et le rendement. Des techniques de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour obtenir le composé à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Tyr-(S)-spiro-Aba-Gly-Phe-NH2 subit diverses réactions chimiques, notamment:

Substitution : Le groupe hydroxyle phénolique de la tyrosine peut subir des réactions de substitution, conduisant à des dérivés modifiés.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène ou l'enzyme tyrosinase peuvent être utilisés comme agents oxydants.

Réduction : Le borohydrure de sodium ou d'autres agents réducteurs doux sont couramment utilisés.

Substitution : Divers électrophiles peuvent être utilisés pour introduire des substituants au niveau du groupe hydroxyle phénolique.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du peptide et des dérivés tyrosine substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique:

Industrie : This compound est utilisé dans le développement de nouveaux matériaux et biomatériaux avec des propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le résidu tyrosine peut subir une phosphorylation, affectant ainsi les voies de transduction du signal. La partie acide spiro-aminobutyrique contribue à la stabilité du composé et à son affinité de liaison aux protéines cibles. La structure globale du peptide lui permet d'interagir avec les enzymes, les récepteurs et d'autres biomolécules, modulant ainsi leur activité et leur fonction .

Applications De Recherche Scientifique

Tyr-(S)-spiro-Aba-Gly-Phe-NH2 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Tyr-(S)-spiro-Aba-Gly-Phe-NH2 involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The spiro-aminobutyric acid moiety contributes to the compound’s stability and binding affinity to target proteins. The peptide’s overall structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Composés similaires

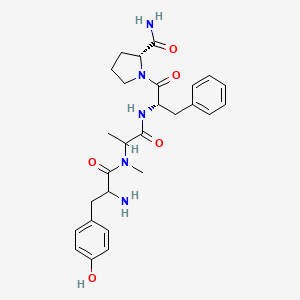

Tyr-Gly-Phe-NH2 : Un peptide plus simple ne contenant pas de résidu d'acide spiro-aminobutyrique, utilisé pour étudier les propriétés peptidiques de base.

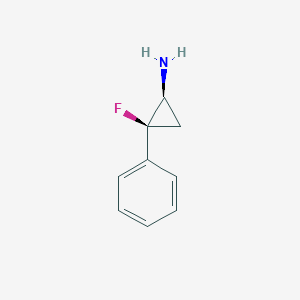

Tyr-®-spiro-Aba-Gly-Phe-NH2 : Un énantiomère du composé cible, utilisé pour étudier les effets stéréochimiques sur l'activité biologique.

Tyr-(S)-spiro-Aba-Gly-Phe-OH : Un dérivé avec un groupe carboxyle au lieu d'un groupe amide à l'extrémité C, affectant ainsi sa solubilité et sa réactivité.

Unicité

Tyr-(S)-spiro-Aba-Gly-Phe-NH2 se distingue par sa structure spirocyclique, qui confère une stabilité conformationnelle et des propriétés de liaison uniques. Cette caractéristique en fait un outil précieux pour étudier les interactions biologiques complexes et développer de nouveaux agents thérapeutiques .

Propriétés

Formule moléculaire |

C33H37N5O5 |

|---|---|

Poids moléculaire |

583.7 g/mol |

Nom IUPAC |

(2S)-2-[[2-[(4S)-1'-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3-oxospiro[1,5-dihydro-2-benzazepine-4,2'-pyrrolidine]-2-yl]acetyl]amino]-3-phenylpropanamide |

InChI |

InChI=1S/C33H37N5O5/c34-27(17-23-11-13-26(39)14-12-23)31(42)38-16-6-15-33(38)19-24-9-4-5-10-25(24)20-37(32(33)43)21-29(40)36-28(30(35)41)18-22-7-2-1-3-8-22/h1-5,7-14,27-28,39H,6,15-21,34H2,(H2,35,41)(H,36,40)/t27-,28-,33-/m0/s1 |

Clé InChI |

XXSVWIUHNDWFND-DRVYDUGISA-N |

SMILES isomérique |

C1C[C@@]2(CC3=CC=CC=C3CN(C2=O)CC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)[C@H](CC5=CC=C(C=C5)O)N |

SMILES canonique |

C1CC2(CC3=CC=CC=C3CN(C2=O)CC(=O)NC(CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)C(CC5=CC=C(C=C5)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)

![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)